N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride
Description
N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with 4,5-dimethyl groups, a trimethoxybenzamide moiety, and a 3-morpholinopropyl chain. The hydrochloride salt enhances its solubility for pharmacological applications .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5S.ClH/c1-17-7-8-22-23(18(17)2)27-26(35-22)29(10-6-9-28-11-13-34-14-12-28)25(30)19-15-20(31-3)24(33-5)21(16-19)32-4;/h7-8,15-16H,6,9-14H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXHDNDOJLLTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and analogs from recent studies:
Key Observations:
Benzothiazole vs. Thiazole/Pyrimidine Cores :
- The target’s benzothiazole core (aromatic, planar) may enhance DNA intercalation or kinase binding compared to simpler thiazoles (e.g., 4d) or pyrimidines (e.g., EP3173424) .
- Pyrimidine-based compounds () often target nucleotide-binding domains, whereas benzothiazoles are linked to anticancer activity .
Substituent Effects: Morpholine Derivatives: The target’s 3-morpholinopropyl chain (longer alkyl spacer) likely improves solubility and membrane permeability compared to shorter morpholinomethyl groups (e.g., 4d) .
Functional Group Impact :
- The target’s trimethoxybenzamide moiety offers electron-rich aromaticity for π-π stacking, whereas thioamide (83) or pyridinyl groups (4h, 4i) may alter hydrogen-bonding interactions .
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt in the target compound enhances aqueous solubility compared to free-base analogs like 4d or 83 .
- Bioactivity: Morpholine-containing compounds (e.g., 4d, VUF15485) are frequently associated with GPCR modulation or kinase inhibition. Trimethoxybenzamide derivatives (e.g., VUF15485) show agonist activity, implying the target may interact with similar receptors but with altered selectivity due to its benzothiazole core .
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